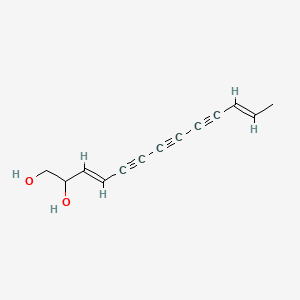
3,11-Tridecadiene-5,7,9-triyne-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-Tridecadiene-5,7,9-triyne-1,2-diol is an organic compound with the molecular formula C₁₃H₁₂O₂ This compound is characterized by its unique structure, which includes multiple double and triple bonds, as well as two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Tridecadiene-5,7,9-triyne-1,2-diol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis often begins with a simple alkyne or alkene precursor.
Formation of Triple Bonds: Through a series of coupling reactions, such as the Sonogashira coupling, triple bonds are introduced into the carbon chain.
Introduction of Hydroxyl Groups: Hydroxyl groups are added via hydroboration-oxidation reactions, where borane is used to add boron to the carbon chain, followed by oxidation to convert the boron into hydroxyl groups.
Final Steps: The final steps involve purification and isolation of the desired compound using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,11-Tridecadiene-5,7,9-triyne-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alkenes.
Substitution: Halogenated compounds or amines.
Scientific Research Applications
Chemistry
In chemistry, 3,11-Tridecadiene-5,7,9-triyne-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of polyunsaturated compounds on cellular processes. Its ability to interact with biological membranes makes it a valuable tool for understanding membrane dynamics and function.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3,11-Tridecadiene-5,7,9-triyne-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, its polyunsaturated structure allows it to integrate into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
3,11-Tridecadiene-5,7,9-triyne-1-ol: Similar structure but with only one hydroxyl group.
3,11-Tridecadiene-5,7,9-triyne-1,2-dione: Similar structure but with ketone groups instead of hydroxyl groups.
3,11-Tridecadiene-5,7,9-triyne-1,2-diamine: Similar structure but with amine groups instead of hydroxyl groups.
Uniqueness
3,11-Tridecadiene-5,7,9-triyne-1,2-diol is unique due to its combination of multiple double and triple bonds along with two hydroxyl groups. This combination provides a distinct reactivity profile and potential for diverse applications in various fields.
Properties
CAS No. |
65398-35-8 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol |
InChI |
InChI=1S/C13H12O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-3,10-11,13-15H,12H2,1H3/b3-2+,11-10+ |
InChI Key |
GVCJUCQUVWZELI-MYPVRGOXSA-N |
Isomeric SMILES |
C/C=C/C#CC#CC#C/C=C/C(CO)O |
Canonical SMILES |
CC=CC#CC#CC#CC=CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


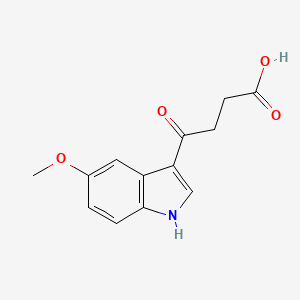

![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)


![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)
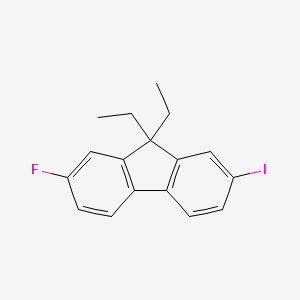

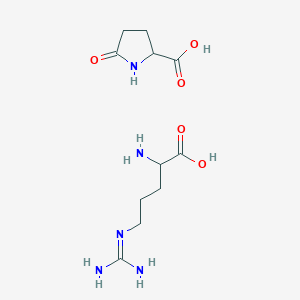

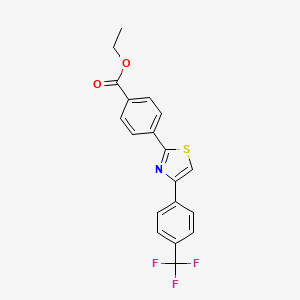
![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)

![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)
